molecular formula C15H19N3O2 B1258325 N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B1258325
M. Wt: 273.33 g/mol
InChI Key: LGEWUERWVXZIPP-UHFFFAOYSA-N
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Description

N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is an oxadiazole and a ring assembly.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, as part of selective androgen receptor modulators (SARMs), shows promise for androgen-dependent diseases. In a study focused on the pharmacokinetics and metabolism of a related compound (S-1) in rats, findings revealed a low clearance rate, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours. The study identified forty metabolites in rat urine and feces, highlighting the compound's extensive metabolism which is crucial for understanding its pharmacokinetic characteristics in preclinical development Wu et al., 2006.

Role in Heterocyclic Chemistry

The 1,2,4-oxadiazole core, a key component of N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, is significant in heterocyclic chemistry for developing new medicinal species. Oxadiazoles have been the focus of innovative synthesis methods due to their biological relevance in treating various diseases, which underscores the importance of this core structure in medicinal chemistry Nayak & Poojary, 2019.

Therapeutic Applications

The 1,3,4-oxadiazole moiety, part of the compound's structure, is known for its versatility in eliciting various bioactivities. Research in developing 1,3,4-oxadiazole-based derivatives has shown these compounds' potential in anticancer, antibacterial, antitubercular, and anti-inflammatory applications, among others. This makes the 1,3,4-oxadiazole ring a valuable nucleus for future developments in safer and more effective compounds Verma et al., 2019.

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which are structural components of N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, have shown significant pharmacological activity. These activities include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties, highlighting the compound's potential as a versatile pharmaceutical agent Wang et al., 2022.

properties

Product Name

N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C15H19N3O2/c1-10(2)11-4-6-12(7-5-11)15-17-14(20-18-15)9-8-13(19)16-3/h4-7,10H,8-9H2,1-3H3,(H,16,19)

InChI Key

LGEWUERWVXZIPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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